molecular formula C21H16F3N3O2S2 B2452171 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 686770-77-4

2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2452171
CAS No.: 686770-77-4
M. Wt: 463.49
InChI Key: DHJKXHBOCOUTFL-UHFFFAOYSA-N
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Description

2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H16F3N3O2S2 and its molecular weight is 463.49. The purity is usually 95%.
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Properties

IUPAC Name

2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O2S2/c22-21(23,24)13-5-4-6-14(11-13)25-17(28)12-31-20-26-16-9-10-30-18(16)19(29)27(20)15-7-2-1-3-8-15/h1-8,11H,9-10,12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJKXHBOCOUTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS No. 1427782-89-5) is a thienopyrimidine derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H20N4O2S2C_{25}H_{20}N_{4}O_{2}S_{2} with a molecular weight of approximately 472.58 g/mol. The structure includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC25H20N4O2S2
Molecular Weight472.58 g/mol
CAS Number1427782-89-5
Purity98%+

Biological Activity Overview

Research indicates that thienopyrimidine derivatives exhibit a range of biological activities including antibacterial, antifungal, antiviral, and anticancer properties. The specific compound has shown promise in several areas:

Antimicrobial Activity

A study highlighted the broad-spectrum antimicrobial properties of thienopyrimidines, indicating that modifications to the phenyl groups can enhance activity against various pathogens. The presence of trifluoromethyl groups has been associated with increased potency against resistant strains of bacteria and fungi .

Anticancer Potential

Thienopyrimidine derivatives have been investigated for their anticancer properties due to their ability to inhibit specific kinases involved in tumor growth. For instance, compounds with similar structures have demonstrated inhibitory effects on cancer cell lines such as MCF-7 and HeLa, suggesting potential applications in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural components:

  • Thieno[3,2-d]pyrimidine Core : This core is essential for biological activity, as it interacts with various biological targets.
  • Substituents : The presence of different substituents on the phenyl rings significantly affects the compound's efficacy. For example:
    • Trifluoromethyl groups enhance lipophilicity and cellular uptake.
    • Alkyl or halogen substitutions can modulate receptor binding and selectivity.

Study 1: Antifungal Activity

In vitro tests revealed that thienopyrimidine derivatives exhibited significant antifungal activity against Fusarium oxysporum, with some compounds achieving MIC values comparable to standard antifungal agents like miconazole .

Study 2: Anticancer Activity

A recent investigation into the anticancer effects of similar thienopyrimidine derivatives showed that certain modifications led to enhanced apoptosis in cancer cells. The study utilized cell viability assays and flow cytometry to assess the effects on human cancer cell lines .

Scientific Research Applications

Structural Characteristics

The compound features several notable structural elements:

  • Core Structure : Thieno[3,2-d]pyrimidine
  • Functional Groups :
    • A phenyl group
    • A thiol group
    • An acetamide group
    • A trifluoromethyl group

These components contribute to its reactivity and biological activity.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential anticancer and antimicrobial activities:

Anticancer Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives can inhibit key enzymes involved in cancer cell proliferation. Studies have demonstrated that compounds similar to this one exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves interaction with DNA and inhibition of topoisomerases, leading to impaired DNA replication and repair processes.

Antimicrobial Activity

The compound has been investigated for its antibacterial properties. Studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The thiol group is believed to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Enzyme Inhibition Studies

The compound acts as an inhibitor for several enzymes critical in various biological processes:

  • Topoisomerases : Essential for DNA unwinding during replication.
  • Kinases : Involved in signaling pathways that regulate cell growth and division.

Drug Development

Given its diverse biological activities, this compound is a candidate for further development into therapeutic agents targeting:

  • Cancer
  • Infectious diseases
  • Other conditions where enzyme inhibition is beneficial.

Anticancer Efficacy Study

A study evaluated the anticancer potential of a series of thieno[3,2-d]pyrimidine derivatives against different cancer cell lines. Results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity due to increased cellular uptake and interaction with DNA.

Antibacterial Activity Investigation

Another study tested a derivative against various bacterial strains. The results highlighted significant antibacterial activity against Staphylococcus aureus, suggesting its potential as an antibiotic agent.

Q & A

Q. What are the established synthetic routes for this compound, and how can purity and yield be optimized?

The compound is synthesized via coupling reactions between thieno[3,2-d]pyrimidine derivatives and substituted anilines. For example, a general procedure involves reacting 4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidine-2-thiol with activated acetamide intermediates in the presence of coupling agents like EDCI or HOBt. Post-synthesis, purification via column chromatography (e.g., silica gel, eluent: DCM/MeOH) achieves >95% purity, confirmed by HPLC. Yield optimization (80–88%) requires strict control of reaction time (12–24 hr), temperature (room temp to 60°C), and stoichiometric ratios (1:1.2 for thiol to acetamide) .

Q. What analytical techniques are critical for structural validation and purity assessment?

  • 1H/13C NMR : Assign peaks to confirm substituent integration (e.g., phenyl protons at δ 7.2–7.5 ppm, trifluoromethylphenyl protons at δ 7.6–8.1 ppm).
  • LC-MS (ESI) : Validate molecular weight (e.g., [M+H]+ 429.0) and detect impurities.
  • HPLC : Use reverse-phase C18 columns (gradient: 0.1% TFA in H2O/MeCN) with UV detection (λ = 254 nm) to confirm purity (>99%) .
  • X-ray crystallography : Resolve crystal structures using SHELX software for refinement, focusing on hydrogen-bonding networks (e.g., N–H···O interactions) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., hydrogen bonding patterns) be resolved?

Contradictions in hydrogen-bonding motifs arise from polymorphic variations or solvent inclusion. To resolve:

  • Perform temperature-dependent crystallography (100–298 K) to assess lattice stability.
  • Use SHELXL refinement with Hirshfeld surface analysis to map intermolecular interactions (e.g., C–H···π, S···O contacts).
  • Apply graph-set analysis (e.g., Etter’s rules) to classify hydrogen-bonding patterns (e.g., R₂²(8) motifs for dimeric interactions) .

Q. What strategies improve bioactivity through structural modifications?

  • Substituent optimization : Replace the 3-phenyl group with electron-withdrawing groups (e.g., 4-fluorophenyl) to enhance target binding (e.g., kinase inhibition).
  • Trifluoromethyl positioning : The 3-(trifluoromethyl)phenyl group increases metabolic stability; test analogues with ortho/meta CF3 placement to balance lipophilicity (LogP 2.5–3.5) and solubility .
  • Thioacetamide linker modification : Introduce sulfone or phosphonate moieties to improve electrophilic reactivity for covalent binding assays .

Q. How can structure-activity relationships (SAR) be systematically analyzed?

  • In vitro assays : Test analogues against kinase panels (e.g., TRK, CK1) using ATP-competitive binding assays (IC50 determination).
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate substituent bulkiness (e.g., van der Waals radii) with binding affinity.
  • Data normalization : Compare IC50 values of derivatives (e.g., 3c: IC50 = 12 nM vs. 3d: IC50 = 8 nM) to identify critical substituent contributions .

Q. How do reaction conditions (e.g., flow chemistry) impact synthesis scalability?

Continuous-flow systems (e.g., microreactors) enhance reproducibility and reduce side reactions:

  • Residence time optimization : 5–10 min at 50°C improves conversion rates (>90%) vs. batch methods.
  • In-line analytics : Use FTIR or UV-vis to monitor intermediate formation (e.g., thiolate intermediates at λ = 320 nm).
  • DoE (Design of Experiments) : Apply factorial designs to optimize parameters (temperature, flow rate, reagent ratios) for gram-scale synthesis .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data across studies?

  • Assay standardization : Ensure consistent ATP concentrations (e.g., 10 µM) and incubation times (60 min) in kinase inhibition assays.
  • Control for solvent effects : DMSO concentrations >1% can denature proteins; verify solvent tolerance via negative controls.
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch-specific anomalies .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • SAR modeling : MOE or Schrödinger Suite for docking studies .
  • Synthesis optimization : JMP or Minitab for DoE workflows .

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